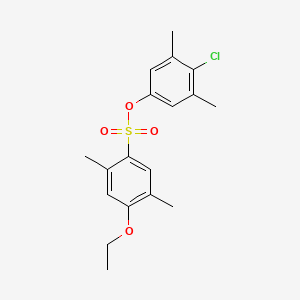

(4-Chloro-3,5-dimethylphenyl) 4-ethoxy-2,5-dimethylbenzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

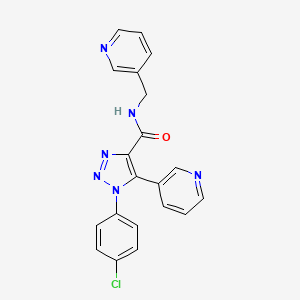

The synthesis of similar compounds often involves processes like the Suzuki–Miyaura coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It uses organoboron reagents and is known for its mild and functional group tolerant reaction conditions . Protodeboronation of pinacol boronic esters has also been reported, which is a valuable but not well-developed transformation .Aplicaciones Científicas De Investigación

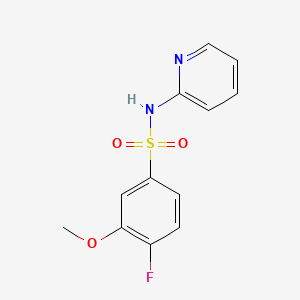

- Bactericidal Activity : 4-chloro-3,5-dimethylphenol exhibits bactericidal effects against most Gram-positive bacteria. However, it is less effective against Staphylococci and Gram-negative bacteria. Notably, it is often inactive against Pseudomonas species and ineffective against bacterial spores .

- Disinfectant : Due to its antimicrobial properties, this compound is used as a disinfectant. It can be applied to non-living objects to destroy harmful microorganisms .

- 4-chloro-3,5-dimethylphenol serves as a molluscicide, which means it is used to control pests of the phylum Mollusca .

- Locally applied to humans and animals, this compound acts as an antiseptic. It helps destroy harmful microorganisms or inhibit their activity. Unlike disinfectants (which target non-living objects), antiseptics work on living tissues .

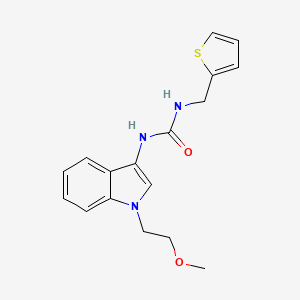

- Researchers have used 4-chloro-3,5-dimethylphenol as a starting reagent for the total synthesis of landomycin A. Landomycin A is a potent antitumor angucycline antibiotic and contains optically active polypropionate units .

- Through structure-based virtual screening, racemic compound RS4690 (which includes 4-chloro-3,5-dimethylphenol) was identified. It showed promising selective DVL1 binding inhibition, suggesting potential applications in cancer research .

- Researchers have investigated common household disinfectants for their activity against orthopoxviruses (including vaccinia virus). 4-chloro-3,5-dimethylphenol was among the compounds studied, aiming to find effective disinfectants with minimal toxicity and damage to household items .

Antimicrobial Properties

Molluscicide

Antiseptic Agent

Total Synthesis of Landomycin A

Selective DVL1 Binding Inhibition

Orthopoxvirus Disinfection Studies

Propiedades

IUPAC Name |

(4-chloro-3,5-dimethylphenyl) 4-ethoxy-2,5-dimethylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClO4S/c1-6-22-16-9-12(3)17(10-11(16)2)24(20,21)23-15-7-13(4)18(19)14(5)8-15/h7-10H,6H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKTUUAIHHVGCLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)OC2=CC(=C(C(=C2)C)Cl)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chloro-3,5-dimethylphenyl) 4-ethoxy-2,5-dimethylbenzenesulfonate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2377172.png)

![8-Methyl-3-{[2-(propan-2-yl)pyrimidin-4-yl]oxy}-8-azabicyclo[3.2.1]octane](/img/structure/B2377187.png)

![1-[(2,4-dichlorophenyl)methyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2377189.png)